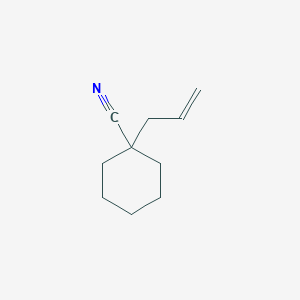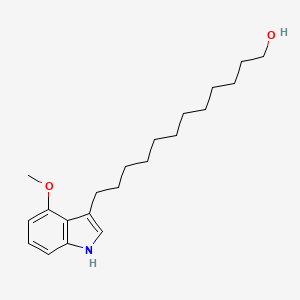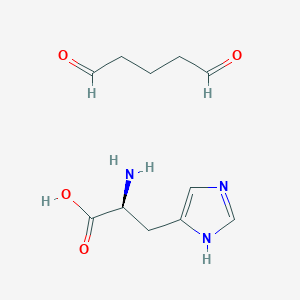
2H,4H-1,3,2-Benzodioxaphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,4H-1,3,2-Benzodioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity. It is a cyclic phosphite ester, often used in organic synthesis and various chemical reactions. This compound is particularly notable for its role in phosphorylation and phosphitylation reactions, making it a valuable reagent in the field of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2H,4H-1,3,2-Benzodioxaphosphinin-4-one can be synthesized through the reaction of salicyl alcohol with phosphorus trichloride. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows:
- Salicyl alcohol is dissolved in dichloromethane.
- Phosphorus trichloride is added dropwise to the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is then purified using industrial-scale crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2H,4H-1,3,2-Benzodioxaphosphinin-4-one undergoes various chemical reactions, including:
Phosphorylation: It reacts with alcohols to form phosphates.
Phosphitylation: It reacts with nucleosides to form phosphitylated intermediates.
Hydrolysis: It can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions
Alcohols: Used in phosphorylation reactions.
Nucleosides: Used in phosphitylation reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
Phosphates: Formed from phosphorylation reactions.
Phosphitylated Intermediates: Formed from phosphitylation reactions.
Phosphonic Acids: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
2H,4H-1,3,2-Benzodioxaphosphinin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphates and phosphonates.
Biology: Used in the synthesis of nucleotides and nucleotide analogs.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2H,4H-1,3,2-Benzodioxaphosphinin-4-one involves its ability to act as a phosphitylating agent. It reacts with hydroxyl groups in alcohols and nucleosides to form phosphitylated intermediates. These intermediates can then undergo further reactions to form phosphates and other phosphorus-containing compounds. The molecular targets and pathways involved include the activation of hydroxyl groups and the formation of stable phosphorus-oxygen bonds.
Vergleich Mit ähnlichen Verbindungen
2H,4H-1,3,2-Benzodioxaphosphinin-4-one can be compared with other cyclic phosphite esters, such as:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar in structure but contains a chlorine atom, making it more reactive.
2-Methoxy-4H-1,3,2-benzodioxaphosphorin-4-one: Contains a methoxy group, which affects its reactivity and solubility.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
664340-67-4 |
|---|---|
Molekularformel |
C7H5O3P |
Molekulargewicht |
168.09 g/mol |
IUPAC-Name |
1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C7H5O3P/c8-7-5-3-1-2-4-6(5)9-11-10-7/h1-4,11H |
InChI-Schlüssel |
JCUFXZQUWAFYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OPO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)










